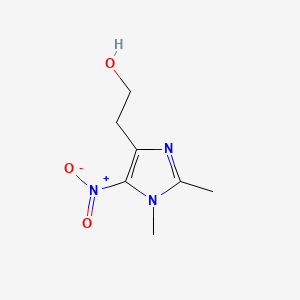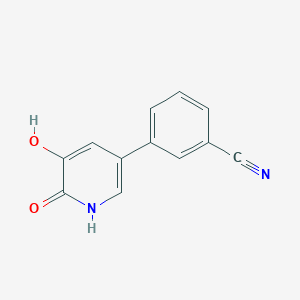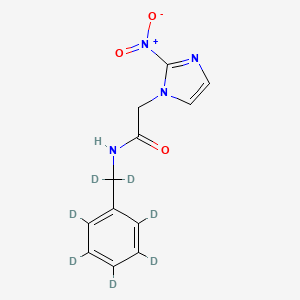
Benznidazole-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benznidazole-d7 is a deuterated form of benznidazole, a trypanocidal agent used primarily for the treatment of Chagas disease. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benznidazole-d7 involves the incorporation of deuterium atoms into the benznidazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of 2-nitro-4-methylacetanilide with deuterated reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions and purification through chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Benznidazole-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various electrophilic metabolites.
Reduction: Reduction reactions involve the conversion of nitro groups to amines.
Substitution: Substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitroreductases, cytochrome P450 enzymes, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include electrophilic metabolites that can bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules .
Aplicaciones Científicas De Investigación
Benznidazole-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies related to the treatment of Chagas disease and other parasitic infections.
Industrial Applications: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Benznidazole-d7 exerts its effects through the production of electrophilic metabolites by nitroreductases present in Trypanosoma cruzi. These metabolites bind to proteins, lipids, DNA, and RNA, causing damage to these macromolecules. The compound also increases trypanosomal death through interferon-γ, which is likely present in increased amounts due to inflammation caused by macromolecule damage .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to benznidazole-d7 include:
Nifurtimox: Another trypanocidal agent used for the treatment of Chagas disease.
Metronidazole: A nitroimidazole used to treat various infections.
Tinidazole: Similar to metronidazole, used for treating infections caused by protozoa and anaerobic bacteria.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and drug metabolism studies. The deuterium atoms provide stability and allow for precise tracking of the compound in biological systems .
Propiedades
Fórmula molecular |
C12H12N4O3 |
|---|---|
Peso molecular |
267.29 g/mol |
Nombre IUPAC |
N-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17)/i1D,2D,3D,4D,5D,8D2 |
Clave InChI |
CULUWZNBISUWAS-LINRZHOGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)CN2C=CN=C2[N+](=O)[O-])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
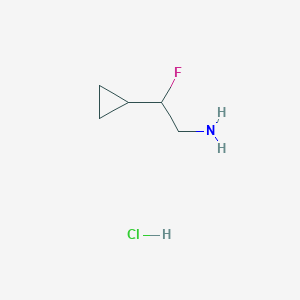
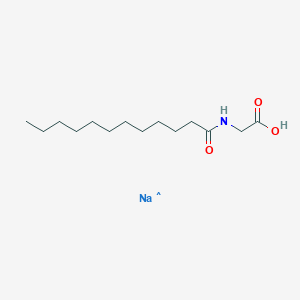
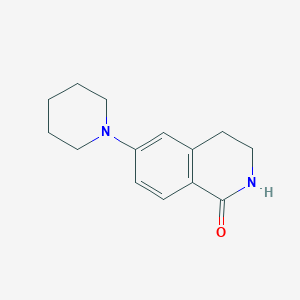
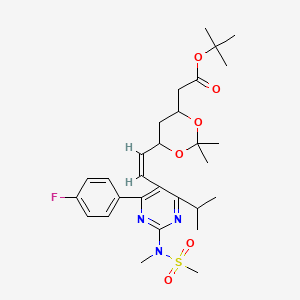
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
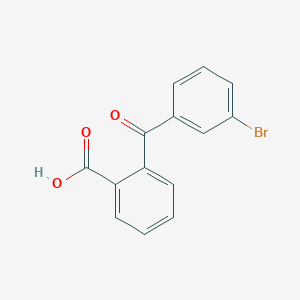
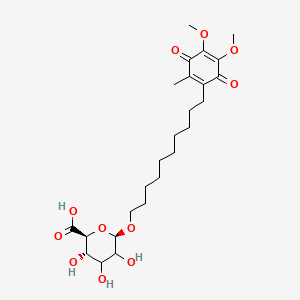


![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
